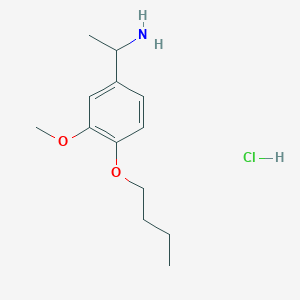

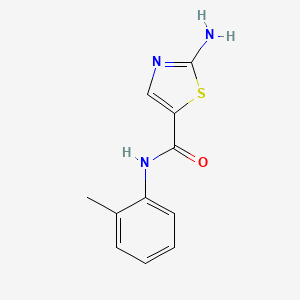

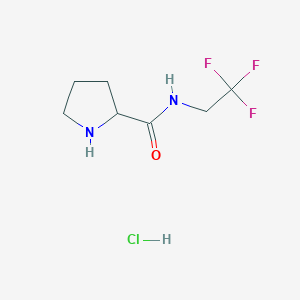

![molecular formula C10H12ClN3O2 B1520967 1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride CAS No. 1078162-89-6](/img/structure/B1520967.png)

1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride

Descripción general

Descripción

The compound is a pyridinium salt, which are typically used in organic synthesis due to their stability and reactivity . Pyridinium salts are often used as intermediates in the synthesis of other compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridinium salts are often synthesized through nucleophilic substitution reactions . For example, a one-pot synthesis of polysubstituted pyridin-2 (1H)-ones from readily available enaminones and the cyanomethyl sulfonium bromide salt in the presence of cesium carbonate has been reported .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to other pyridinium salts, with a positively charged nitrogen in the pyridine ring .Chemical Reactions Analysis

Pyridinium salts are often used as intermediates in organic synthesis and can undergo a variety of reactions, including nucleophilic substitutions .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Synthesis and Development

1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride: is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure, featuring both a pyridinium group and a cyanomethyl moiety, makes it a versatile intermediate in the construction of complex drug molecules. For instance, it can be used to introduce the pyridine scaffold into drug candidates, which is a common motif in drugs targeting central nervous system disorders .

Biology: Neutron Capture Therapy

In biological applications, this compound could serve as a precursor for boron-containing derivatives that are relevant for neutron capture therapy (NCT). NCT is a type of cancer treatment that targets tumor cells with boron compounds, which are then irradiated with neutrons to produce cytotoxic radiation . The stability of such boron-carriers in physiological conditions is crucial, and the compound’s ability to form stable complexes is of significant interest.

Chemistry: Catalysis and Organic Reactions

In the field of chemistry, 1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride can be explored as a catalyst or a reagent in organic synthesis. Its potential to act as a Lewis acid could be harnessed to catalyze various reactions, such as the formation of carbon-carbon or carbon-nitrogen bonds, which are fundamental in building complex organic molecules .

Materials Science: Functional Materials Development

This compound may find applications in materials science due to its potential to form coordination polymers or frameworks. These materials are of interest for their unique properties, such as porosity, which can be exploited in gas storage, separation technologies, or as sensors .

Environmental Science: Detection and Removal of Pollutants

The compound’s reactivity towards other chemicals makes it a candidate for environmental applications, such as the detection and removal of pollutants. Its chemical structure could interact with specific contaminants, facilitating their capture and analysis, which is essential for environmental monitoring and remediation efforts .

Pharmaceuticals: Drug Delivery Systems

Lastly, in the pharmaceutical industry, the compound’s ability to be modified could lead to the development of novel drug delivery systems. For example, its structure could be tailored to improve the solubility or stability of therapeutic agents, enhancing their bioavailability and efficacy .

Mecanismo De Acción

Safety and Hazards

Pyridinium salts can pose various hazards depending on their specific structure and substituents. For example, 1-(Cyanomethyl)pyridin-1-ium perchlorate has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl N-[1-(cyanomethyl)pyridin-1-ium-3-yl]carbamate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c1-2-15-10(14)12-9-4-3-6-13(8-9)7-5-11;/h3-4,6,8H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLZIIFWMFCRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C[N+](=CC=C1)CC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride | |

CAS RN |

1078162-89-6 | |

| Record name | Pyridinium, 1-(cyanomethyl)-3-[(ethoxycarbonyl)amino]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

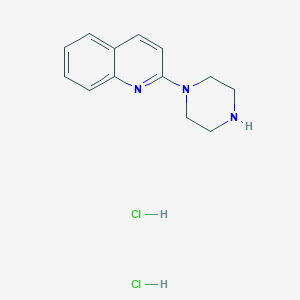

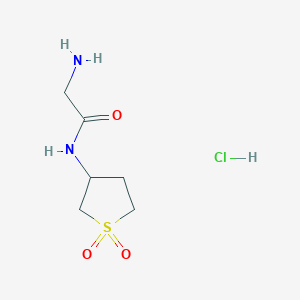

![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)

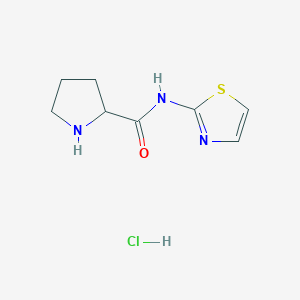

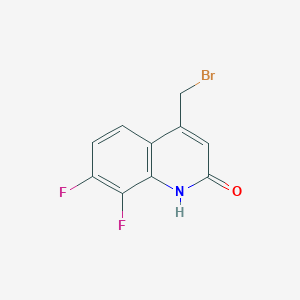

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)

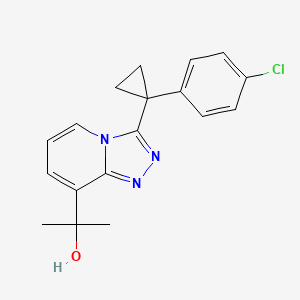

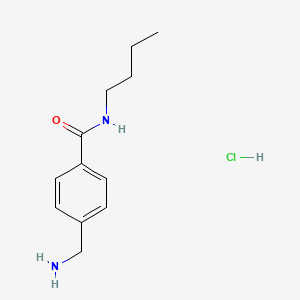

![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)

![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)